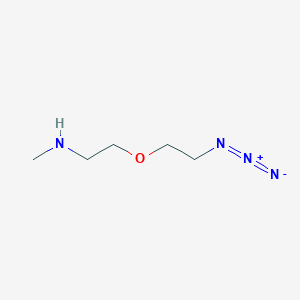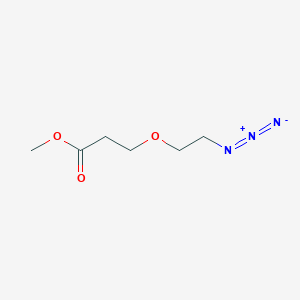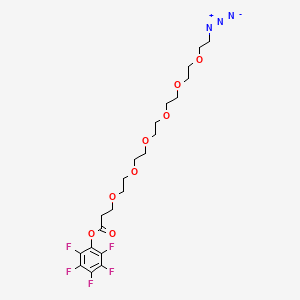
Azido-PEG6-PFP ester
描述
Azido-PEG6-PFP ester is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains an azide group and a pentafluorophenyl (PFP) ester group, which are crucial for its function in bio-conjugation and click chemistry reactions . The azide group enables click chemistry, while the PFP ester is a better leaving group compared to a hydroxyl group, making it useful for labeling primary amines of proteins and other amine-containing molecules .
准备方法
Synthetic Routes and Reaction Conditions
Azido-PEG6-PFP ester is synthesized through a series of chemical reactions involving the introduction of azide and PFP ester groups into a PEG chain. The synthesis typically involves the following steps:
PEG Functionalization: The PEG chain is first functionalized with a hydroxyl group.
Azide Introduction: The hydroxyl group is then converted into an azide group using reagents such as sodium azide.
PFP Ester Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include controlling reaction temperature, pH, and the concentration of reagents .
化学反应分析
Types of Reactions
Azido-PEG6-PFP ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst.
Common Reagents and Conditions
Copper-Catalyzed Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.
Strain-Promoted Reactions: No catalyst is required for SPAAC reactions, making them suitable for bio-conjugation in living systems.
Major Products Formed
The major products formed from these reactions are triazole-linked conjugates, which are stable and useful for various bio-conjugation applications .
科学研究应用
Azido-PEG6-PFP ester has a wide range of applications in scientific research, including:
作用机制
Azido-PEG6-PFP ester exerts its effects through the following mechanisms:
Click Chemistry: The azide group reacts with alkyne-containing molecules to form stable triazole linkages.
Protein Labeling: The PFP ester group reacts with primary amines on proteins, facilitating their labeling and subsequent analysis.
PROTAC Synthesis: In the context of PROTACs, this compound acts as a linker that connects two ligands, one targeting an E3 ubiquitin ligase and the other targeting the protein of interest.
相似化合物的比较
Similar Compounds
Azido-PEG-NHS Ester: Contains an azide group and an N-hydroxysuccinimide (NHS) ester group, used for similar bio-conjugation applications.
Azido-PEG-Alkyne: Contains both azide and alkyne groups, enabling it to participate in click chemistry reactions from both ends.
Azido-PEG-Maleimide: Contains an azide group and a maleimide group, useful for conjugation with thiol-containing molecules.
Uniqueness
Azido-PEG6-PFP ester is unique due to its combination of azide and PFP ester groups, which provide high reactivity and stability in bio-conjugation reactions. The PFP ester is a superior leaving group compared to NHS ester, making it more efficient for labeling primary amines .
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28F5N3O8/c22-16-17(23)19(25)21(20(26)18(16)24)37-15(30)1-3-31-5-7-33-9-11-35-13-14-36-12-10-34-8-6-32-4-2-28-29-27/h1-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHKCEARDWOLPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28F5N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


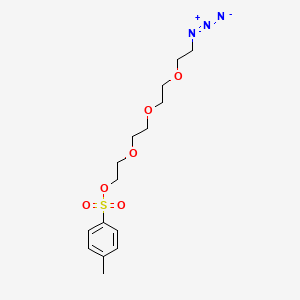
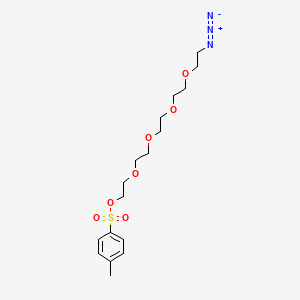
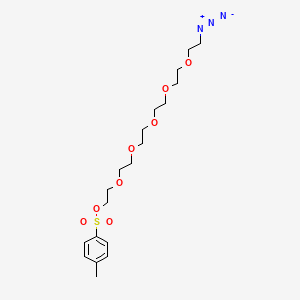
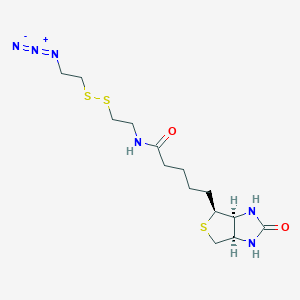
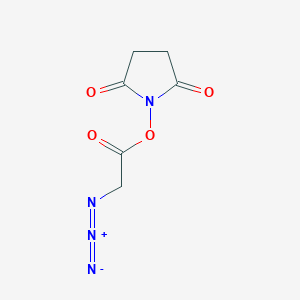

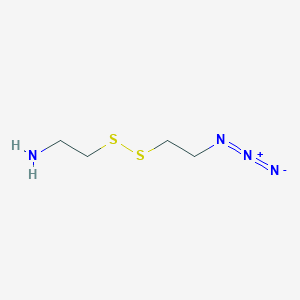
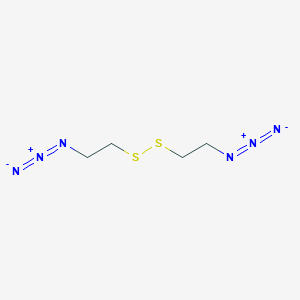


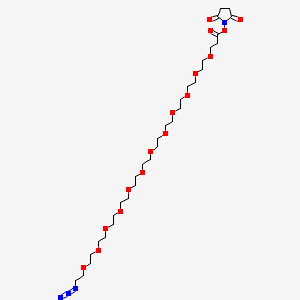
![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)
